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Compound of Interest

Compound Name: 2,3,6-Trichlorobenzaldehyde

Cat. No.: B1582093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3,6-Trichlorobenzaldehyde, with the CAS number 4659-47-6, is a chlorinated aromatic

aldehyde.[1][2][3] It serves as a significant intermediate in the synthesis of various organic

compounds. Its chemical structure, featuring a benzaldehyde ring substituted with three

chlorine atoms, imparts specific reactivity that makes it a valuable building block in medicinal

chemistry and materials science. This technical guide provides an in-depth overview of its

properties, synthesis, applications, and safety considerations, with a focus on its relevance to

research and development.

Physicochemical and Spectroscopic Data
2,3,6-Trichlorobenzaldehyde is a solid at room temperature, often appearing as needles

when crystallized from petroleum ether.[1] A summary of its key physical and chemical

properties is presented in the table below.
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Property Value Reference

CAS Number 4659-47-6 [1][2][3]

Molecular Formula C₇H₃Cl₃O [1][2][3]

Molecular Weight 209.46 g/mol [1]

Melting Point 87-89 °C

Appearance Needles from petroleum ether [1]

Solubility

Very soluble in ether, acetone,

benzene, and hot petroleum

ether; slightly soluble in

petroleum ether.
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Spectroscopic Data Summary
While complete raw spectral data is not readily available in all public databases, the following

table summarizes the key characteristics of the spectroscopic data for 2,3,6-
Trichlorobenzaldehyde.
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Spectrum Type Key Features/Notes

¹H NMR

Aromatic protons and an aldehyde proton signal

are expected. The exact chemical shifts and

coupling constants are influenced by the

chlorine substitution pattern.

¹³C NMR

Signals corresponding to the carbonyl carbon

and the aromatic carbons are characteristic. The

positions of the chlorine atoms significantly

affect the chemical shifts of the aromatic

carbons.

Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak

corresponding to its molecular weight, with a

characteristic isotopic pattern due to the

presence of three chlorine atoms.[1]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic

absorption bands for the carbonyl group (C=O)

of the aldehyde and the C-Cl bonds, as well as

bands related to the aromatic ring.

Synthesis
The synthesis of 2,3,6-trichlorobenzaldehyde is not as commonly documented in detail as

some of its isomers. However, a general and plausible method for its synthesis is through the

formylation of 1,2,3-trichlorobenzene. Formylation of aromatic compounds can be achieved

through various methods, with the Vilsmeier-Haack and Gattermann reactions being common

examples.

A potential synthetic pathway would involve the electrophilic substitution of a formyl group onto

the 1,2,3-trichlorobenzene ring. The directing effects of the chlorine atoms will influence the

position of the incoming formyl group.
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Caption: General synthesis workflow for 2,3,6-Trichlorobenzaldehyde.

Experimental Protocol: General Vilsmeier-Haack
Formylation (Illustrative)
The following is a generalized protocol for the Vilsmeier-Haack reaction, which could be

adapted for the synthesis of 2,3,6-trichlorobenzaldehyde from 1,2,3-trichlorobenzene. This is

an illustrative protocol and would require optimization for this specific substrate.

Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel

and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with

vigorous stirring, maintaining the temperature below 10°C.

Allow the mixture to stir at 0°C for an additional 30-60 minutes to form the Vilsmeier reagent.
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Formylation: Dissolve 1,2,3-trichlorobenzene (1 equivalent) in a minimal amount of an

appropriate solvent (e.g., dichloromethane).

Slowly add the solution of 1,2,3-trichlorobenzene to the pre-formed Vilsmeier reagent at 0°C

with continuous stirring.

After the addition is complete, the reaction mixture is typically stirred at room temperature or

gently heated to drive the reaction to completion. The progress of the reaction should be

monitored by a suitable technique such as Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and carefully poured

onto crushed ice to hydrolyze the intermediate.

The aqueous solution is then neutralized with a base, such as sodium acetate or sodium

hydroxide solution.

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

The combined organic layers are washed with water and brine, then dried over an anhydrous

drying agent (e.g., Na₂SO₄ or MgSO₄).

The solvent is removed under reduced pressure, and the crude product is purified, typically

by recrystallization or column chromatography.

Applications in Research and Drug Development
2,3,6-Trichlorobenzaldehyde primarily serves as a chemical intermediate. Its utility in drug

development stems from its ability to be incorporated into more complex molecular scaffolds.

One notable application is in the synthesis of precursors to potential therapeutic agents. For

instance, its isomer, 2,3,5-trichlorobenzaldehyde, has been used in the synthesis of an α-keto

amide, which is a key intermediate for a sodium channel blocker.[4] While direct applications of

the 2,3,6-isomer in marketed drugs are not widely documented, its structural motifs are of

interest in medicinal chemistry for creating analogs of known bioactive molecules. For example,

the related 2,3-dichlorobenzaldehyde is a key starting material for the synthesis of the

antihypertensive drug Felodipine and the antiepileptic drug Lamotrigine.[5][6][7][8][9][10][11]

[12][13][14]
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Caption: Logical workflow for the use of 2,3,6-Trichlorobenzaldehyde in drug discovery.

Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological

activities or the direct involvement of 2,3,6-trichlorobenzaldehyde in cellular signaling

pathways. Its biological effects are likely to be studied in the context of the larger molecules

synthesized from it. As a reactive aldehyde, it could potentially interact with biological

macromolecules, but specific targets have not been identified. Studies on the parent

compound, benzaldehyde, have explored its cytotoxic and apoptotic effects, but similar detailed

studies on this chlorinated derivative are not readily found.[15]

Safety and Handling
2,3,6-Trichlorobenzaldehyde is classified as a corrosive substance. It can cause severe skin

burns and eye damage. Inhalation may lead to toxic pneumonitis.[1] Therefore, it must be
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handled with appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a face shield, in a well-ventilated fume hood.

Hazard
Classification

GHS Pictogram Signal Word Hazard Statement

Skin

Corrosion/Irritation
GHS05 Danger

H314: Causes severe

skin burns and eye

damage.

Conclusion
2,3,6-Trichlorobenzaldehyde is a valuable chemical intermediate with potential applications in

the synthesis of novel compounds for drug discovery and materials science. While detailed

biological studies and specific, optimized synthesis protocols are not extensively documented

in readily accessible literature, its structural relationship to key intermediates in established

pharmaceutical syntheses underscores its potential. Researchers working with this compound

should exercise appropriate caution due to its corrosive nature and consult safety data sheets

for detailed handling procedures. Further research into its reactivity and potential biological

activities could unveil new applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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